3-Hidroxicarvedilol

Descripción general

Descripción

3-Hydroxy Carvedilol is a phenolic metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. This compound is known for its potent antioxidant properties, which contribute to its therapeutic effects .

Aplicaciones Científicas De Investigación

Cardiovascular Health

3-Hydroxy Carvedilol exhibits potent effects in managing conditions such as heart failure and hypertension. It is recognized for its ability to improve left ventricular function and reduce mortality rates in patients with heart failure with reduced ejection fraction (HFrEF). Clinical studies have demonstrated that Carvedilol, and by extension its metabolite 3-Hydroxy Carvedilol, significantly lowers the risk of death and hospitalizations associated with heart failure .

- Mechanism of Action : The compound's mechanism involves vasodilation and the inhibition of oxidative stress, which contributes to its cardioprotective effects. This is particularly beneficial for patients with chronic heart conditions .

Combination Therapy

Research indicates that combining 3-Hydroxy Carvedilol with other medications, such as statins, can enhance therapeutic outcomes in patients who do not respond adequately to standard treatments. For instance, the addition of simvastatin to carvedilol therapy has shown improved responses in chronic heart failure patients .

Metabolic Studies

3-Hydroxy Carvedilol plays a crucial role in understanding the pharmacokinetics of Carvedilol. Its stability makes it an ideal candidate for studying drug absorption, distribution, metabolism, and excretion (ADME) processes:

- Pharmacokinetics : The compound is utilized to trace metabolic pathways and identify other metabolites formed during the metabolism of Carvedilol. This research is essential for developing new formulations and improving existing therapies.

Research on Oxidative Stress

The antioxidant properties of 3-Hydroxy Carvedilol have been investigated extensively. Studies suggest that it can inhibit lipid peroxidation and protect endothelial cells from oxidative damage caused by free radicals:

- Oxidative Stress Reduction : Research indicates that 3-Hydroxy Carvedilol can mitigate oxidative stress markers in patients undergoing treatment, which may contribute to improved cardiovascular outcomes .

Case Study: Heart Failure Management

A notable case involved a patient with dilated cardiomyopathy treated with a regimen including carvedilol. After optimizing the dosage, the patient showed significant improvement in symptoms over ten months, highlighting the effectiveness of 3-Hydroxy Carvedilol in managing severe heart conditions .

Case Study: Drug Interaction

In another study involving renal transplant patients on cyclosporine therapy, carvedilol was shown to increase cyclosporine concentrations significantly. This necessitated careful monitoring and dosage adjustments to maintain therapeutic levels, illustrating the importance of understanding drug interactions involving 3-Hydroxy Carvedilol .

Comparative Data Table

Mecanismo De Acción

Target of Action

3-Hydroxy Carvedilol primarily targets β1-adrenoceptors, β2-adrenoceptors, and α1-adrenoceptors . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker . These receptors are prototypical class A G protein-coupled receptors (GPCRs), which are the targets for the majority of prescription drugs in clinical use .

Mode of Action

Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking properties .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It has been shown to inhibit the attachment of neutrophils to activated endothelial cells and vascular smooth muscle cells through a suppression of ICAM-1 gene transcription . Moreover, it has been found that G proteins drive all detectable carvedilol signaling through β2ARs .

Result of Action

The molecular and cellular effects of Carvedilol’s action include a significant decrease in heart rate and left ventricular dP/dt (max) at all dose levels consistent with β-adrenoceptor blockade . The higher dose of Carvedilol significantly increased cardiac performance as measured by ejection fraction and fractional shortening and decreased left ventricular end systolic volume consistent with the beneficial effect on cardiac function .

Action Environment

Environmental factors such as the patient’s health status can influence the action, efficacy, and stability of Carvedilol. For instance, in chronic heart failure (CHF), a decrease in the CL/ F of carvedilol can be modeled by incorporation of hepatic and renal blood flow changes occurring in this disease . Furthermore, Carvedilol and its hydroxylated metabolites are substrates for ABCB1 (also called Pgp or MDR1) and ABCC2 (MRP2) . In healthy volunteers, increased expression of intestinal ABCB1 and ABCC2, by treatment with rifampin, was associated with decreased plasma carvedilol .

Análisis Bioquímico

Biochemical Properties

3-Hydroxy Carvedilol has been found to exhibit superior radical-inhibiting activities, functioning as an antioxidant . It interacts with free radicals, inhibiting their activities more effectively than other metabolites of Carvedilol . The radical-quenching abilities of 3-Hydroxy Carvedilol are significant, suggesting that the antioxidant properties attributed to Carvedilol may be largely due to this metabolite .

Cellular Effects

The cellular effects of 3-Hydroxy Carvedilol are primarily related to its antioxidant properties. By inhibiting free radicals, 3-Hydroxy Carvedilol can protect cells from oxidative stress

Molecular Mechanism

The molecular mechanism of 3-Hydroxy Carvedilol involves the transfer of hydrogen atoms from its structure to free radicals . This action inhibits the propagation of free radicals, thereby exerting its antioxidant effects

Metabolic Pathways

3-Hydroxy Carvedilol is a metabolite of Carvedilol, which is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Transport and Distribution

Carvedilol, the parent compound of 3-Hydroxy Carvedilol, is known to interact with organic cation transporters (OCTs) and multidrug and toxin extrusions (MATEs), which are crucial determinants of renal elimination or toxicity of cationic drugs

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carvedilol typically involves the hydroxylation of Carvedilol. One common method includes the use of oxidative enzymes or chemical oxidants to introduce the hydroxyl group at the 3-position of the Carvedilol molecule .

Industrial Production Methods: Industrial production of 3-Hydroxy Carvedilol often employs optimized synthetic routes to ensure high yield and purity. This involves the use of specific catalysts and controlled reaction conditions to facilitate the hydroxylation process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy Carvedilol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinone derivatives.

Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidants include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ethers and esters.

Comparación Con Compuestos Similares

- 4’-Hydroxy Carvedilol

- 5’-Hydroxy Carvedilol

- Carvedilol

Comparison: 3-Hydroxy Carvedilol is unique due to its superior antioxidant activity compared to its analogs. Studies have shown that 3-Hydroxy Carvedilol has a stronger radical-quenching ability than 4’-Hydroxy Carvedilol and 5’-Hydroxy Carvedilol, making it more effective in protecting against oxidative stress .

Actividad Biológica

3-Hydroxy Carvedilol, a phenolic metabolite of the beta-blocker Carvedilol, has garnered attention for its significant biological activities, particularly its antioxidant properties. This article explores the biological activity of 3-Hydroxy Carvedilol, supported by research findings, case studies, and comparative analyses.

3-Hydroxy Carvedilol is characterized by its hydroxyl group at the 3-position, which enhances its antioxidant capabilities compared to its parent compound. The compound operates primarily through hydrogen atom transfer from its carbazole moiety to free radicals, effectively reducing oxidative stress in cardiovascular tissues. This mechanism is crucial as oxidative stress is implicated in various cardiovascular diseases.

Antioxidant Activity

Research indicates that 3-Hydroxy Carvedilol exhibits superior free-radical scavenging abilities. A study demonstrated that it outperforms traditional antioxidants such as α-tocopherol in inhibiting radical formation. The radical-quenching abilities of various compounds are summarized in the table below:

| Compound | Antioxidant Activity Ranking |

|---|---|

| 3-Hydroxy Carvedilol | Highest |

| 5'-Hydroxy Carvedilol | Moderate |

| 4'-Hydroxy Carvedilol | Lower |

| α-Tocopherol | Benchmark |

This data illustrates that the antioxidant properties attributed to Carvedilol are largely due to its metabolites, especially 3-Hydroxy Carvedilol .

Cardiovascular Implications

In cardiovascular pharmacology, 3-Hydroxy Carvedilol has shown potential in modulating intracellular calcium levels. It effectively suppresses store overload-induced calcium release more efficiently than Carvedilol itself, suggesting a role in improving cardiac function .

Case Study: Dilated Cardiomyopathy

A notable case study reported a 23-year-old male with dilated cardiomyopathy associated with HMG CoA lyase deficiency who was treated with carvedilol and subsequently showed improvement in symptoms after ten months . This case highlights the clinical relevance of carvedilol and its metabolites in managing heart failure conditions.

Comparative Analysis with Other Compounds

The biological activity of 3-Hydroxy Carvedilol can be contrasted with other beta-blockers and their metabolites. The following table summarizes key similarities and differences:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Carvedilol | Parent compound | Non-selective beta-blocker with alpha-1 antagonism |

| 4'-Hydroxy Carvedilol | Hydroxylated derivative | Antioxidant properties but less potent |

| Propranolol | Beta-blocker | Minimal antioxidant activity |

| Metoprolol | Selective beta-1 blocker | Lacks significant antioxidant effects |

Among these compounds, 3-Hydroxy Carvedilol stands out due to its enhanced antioxidant capacity and potential therapeutic benefits beyond those of traditional beta-blockers .

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the pharmacological effects of 3-Hydroxy Carvedilol. Its ability to reduce oxidative DNA damage has been documented in hypertensive patients, indicating its protective role against cellular damage . The ongoing research aims to elucidate additional mechanisms through which this compound may exert beneficial effects in cardiovascular health.

Propiedades

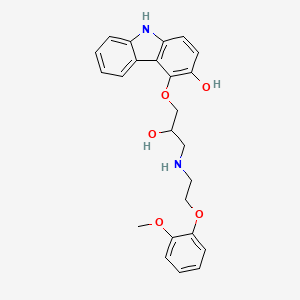

IUPAC Name |

4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDSIYCVHJZURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932859 | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146574-43-8 | |

| Record name | SB 211475 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.